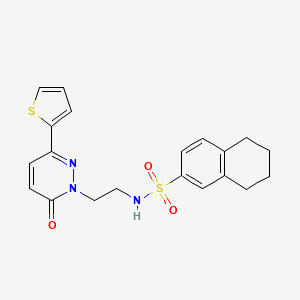
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a pyridazine ring and a sulfonamide group, suggest diverse biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5O3S |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 1219906-34-9 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The mechanism of action for sulfonamide derivatives typically involves the inhibition of enzymes by mimicking natural substrates. The pyridazinone core may interact with various molecular targets through hydrogen bonding and hydrophobic interactions. This interaction can lead to the modulation of biological pathways relevant to disease processes.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing the pyridazine moiety have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Research has demonstrated that certain derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses. The sulfonamide group is known for its ability to modulate inflammatory pathways, making it a valuable component in drug design for inflammatory diseases.
Antibacterial Activity
Compounds within this structural class have been evaluated for antibacterial properties. Preliminary studies suggest that they can disrupt bacterial cell membranes and inhibit growth by targeting specific bacterial enzymes.
Case Studies
-
Antitumor Activity in A549 Cells
- A study evaluated the cytotoxic effects of synthesized compounds on A549 lung cancer cells. The results indicated that certain derivatives exhibited IC50 values ranging from 11.20 to 59.61 µg/ml after 72 hours of treatment.
- Table: Cytotoxicity Data Against A549 Cell Line
Compound ID IC50 (µg/ml) Treatment Time (h) 11b 11.20 72 11c 15.73 72 13b 59.61 72 14b 27.66 72 -
Anti-inflammatory Activity
- Another study assessed the anti-inflammatory potential of related compounds by measuring nitric oxide production in LPS-stimulated macrophages. The results showed a significant reduction in NO levels, indicating effective anti-inflammatory activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazinone Core : Cyclization reactions using hydrazine derivatives and diketones.
- Introduction of the Thiophene Ring : Cross-coupling reactions such as Suzuki or Stille coupling using thiophene boronic acids.
- Attachment of the Sulfonamide Group : Reaction with sulfonyl chlorides under basic conditions.
特性
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c24-20-10-9-18(19-6-3-13-27-19)22-23(20)12-11-21-28(25,26)17-8-7-15-4-1-2-5-16(15)14-17/h3,6-10,13-14,21H,1-2,4-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMXQLMWTVZGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














